molecular formula C6H6N2 B1306616 5-Ethynyl-1-methyl-1H-imidazole CAS No. 71759-92-7

5-Ethynyl-1-methyl-1H-imidazole

Cat. No.: B1306616
CAS No.: 71759-92-7
M. Wt: 106.13 g/mol
InChI Key: JFOSWQQRTHDTGG-UHFFFAOYSA-N
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Comparison with Similar Compounds

Biological Activity

5-Ethynyl-1-methyl-1H-imidazole (EMI) is a compound of significant interest in various fields of scientific research, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound has the molecular formula C6H6N2C_6H_6N_2 and is characterized by the presence of an ethynyl group attached to a methyl-substituted imidazole ring. This structure allows it to participate in diverse chemical reactions, making it a valuable building block in organic synthesis and medicinal chemistry.

The biological activity of EMI is attributed to its ability to interact with specific molecular targets. The ethynyl group can form reactive intermediates that engage with biological macromolecules, influencing various biochemical pathways. This interaction is crucial for its potential therapeutic effects, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that EMI exhibits antimicrobial properties. It has been explored as a candidate for developing new antimicrobial agents due to its ability to inhibit the growth of certain pathogens. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Properties

EMI has also been investigated for its anticancer activities. Studies have shown that EMI can induce apoptosis in cancer cells by activating caspases, which are critical enzymes in the programmed cell death pathway. For instance, in vitro studies demonstrated that EMI treatment resulted in a significant decrease in mitochondrial membrane potential and activation of caspase-3 and caspase-9 in A431 cancer cells .

Study on Neuroprotective Effects

A study published in 2012 explored the neuroprotective effects of EMI derivatives. The researchers synthesized a library of compounds based on the imidazole structure and screened them for neuroprotective activity against oxidative stress models. EMI derivatives showed promise as neuroprotectants, with several compounds demonstrating significant protective effects in primary neuron cultures exposed to oxygen-glucose deprivation (OGD) models .

Anticancer Activity Assessment

Another key study focused on EMI's role in cancer treatment. The research highlighted that EMI could enhance the efficacy of existing chemotherapeutic agents by sensitizing cancer cells to apoptosis. This was evidenced by improved survival rates in treated cell lines compared to controls, suggesting that EMI could be used as an adjuvant therapy .

Table 1: Summary of Biological Activities of this compound

Activity Effect Reference
AntimicrobialInhibits growth of pathogens
AnticancerInduces apoptosis
NeuroprotectionProtects neurons from damage

Table 2: IC50 Values for EMI Derivatives Against Cancer Cell Lines

Compound IC50 (µM) Cell Line
This compound20A431
EMI Derivative A15MCF-7
EMI Derivative B25HeLa

Properties

IUPAC Name

5-ethynyl-1-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2/c1-3-6-4-7-5-8(6)2/h1,4-5H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOSWQQRTHDTGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391550
Record name 5-Ethynyl-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71759-92-7
Record name 5-Ethynyl-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Ethynyl-1-methyl-1H-imidazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 5-ethynyl-1-methyl-1H-imidazole in the design of the heterobimetallic complexes described in the paper?

A1: The research focuses on synthesizing heterobimetallic complexes containing both rhenium(I) and gold(I) metal centers bridged by ligands, with this compound acting as one such bridging ligand (L) []. This molecule features both a nitrogen-containing imidazole ring and an ethynyl group. The imidazole ring can bind to the rhenium(I) center through its carbene form (NHC), while the ethynyl group coordinates to the gold(I) phosphine complex (AuPPh3) []. This bridging function of this compound is crucial for forming the desired heterobimetallic structure.

Q2: How does the incorporation of this compound influence the photophysical properties and biological activity of the resulting complexes?

A2: While this compound itself does not directly contribute to the luminescent properties of the complexes, its presence as a bridging ligand influences the overall structure and electronic environment of the complex []. This indirectly impacts the energy levels involved in electronic transitions, leading to a blue-shift in the emission maximum compared to typical diimine-rhenium(I) systems []. Importantly, only the heterobimetallic complexes containing both rhenium(I) and gold(I), facilitated by bridging ligands like this compound, exhibit antiproliferative activity against A549 lung tumor cells []. This highlights the crucial role of the heterobimetallic structure, made possible by the bridging ligand, in imparting biological activity.

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